N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide
Description
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide: is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a formamide group. This unique structure makes it an interesting subject of study in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Properties
Molecular Formula |
C5H4F3N3O |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
N-[1-(trifluoromethyl)pyrazol-4-yl]formamide |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)11-2-4(1-10-11)9-3-12/h1-3H,(H,9,12) |
InChI Key |
HSEFWVQUOAIOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation reactions . The formamide group is then added through formylation reactions using formic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of sulfonated rice husk ash as a catalyst for the formylation step . This method is efficient and can be reused multiple times without loss of catalytic activity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole carboxamides, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
Chemical Properties and Structure
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide has the molecular formula , featuring a trifluoromethyl group that enhances its lipophilicity and stability. The presence of the pyrazole structure contributes to its reactivity and biological properties, making it a valuable intermediate in chemical synthesis .
Medicinal Chemistry Applications
- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity. Its structural characteristics suggest interactions with biological targets, which may lead to therapeutic effects against various pathogens .
- Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies have shown that derivatives of pyrazole compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects. For instance, related pyrazole derivatives have demonstrated significant cell growth inhibition in various cancer cell lines .
- Non-Steroidal Anti-Inflammatory Drug (NSAID) Potential : The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a candidate for development as an NSAID. This mechanism is crucial for anti-inflammatory effects, which are essential in treating conditions like arthritis .
Agrochemical Applications
This compound is also being explored for its potential in agrochemicals:
- Fungicidal Activity : Preliminary studies have indicated that compounds containing trifluoromethyl groups can exhibit antifungal properties against various plant pathogens. This suggests that this compound could be developed into effective fungicides .
- Insecticidal Properties : The compound's structural features may confer insecticidal activity, making it a candidate for pest control formulations. Research into related compounds has shown promising insecticidal effects against agricultural pests .
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps, which can vary in complexity based on the reagents used. The ability to modify this compound through derivatization allows researchers to enhance its biological activity and tailor its properties for specific applications .
Table 1: Summary of Biological Activities
Case Study Insights
In a recent study focusing on pyrazole derivatives, researchers reported significant anticancer activity linked to the structural modifications of the pyrazole ring. Compounds similar to this compound showed IC50 values indicating potent inhibitory effects on tumor cell lines, highlighting the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenyl-propyl)-formamide: This compound has a similar formamide group but differs in the attached aromatic ring.
1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole: This compound shares the trifluoromethyl group and pyrazole ring but has different substituents.
Uniqueness
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide is unique due to its specific combination of the trifluoromethyl group, pyrazole ring, and formamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a data table summarizing key results.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a pyrazole ring, which is known to enhance the pharmacological properties of compounds. The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit potent anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines:
- MCF7 (breast cancer) : Exhibited significant growth inhibition with an IC50 value of 0.39 ± 0.06 µM.
- A549 (lung cancer) : Displayed an IC50 value of 26 µM, indicating moderate efficacy.
- NCI-H460 (lung cancer) : Showed IC50 values around 32 µM, suggesting potential for further development.
These findings suggest that this compound and its derivatives could serve as effective agents in cancer therapy due to their ability to induce cell apoptosis and inhibit tumor growth .
Antiviral Activity
In addition to anticancer properties, this compound has also been investigated for its antiviral activity. A study highlighted that derivatives similar to this compound exhibited inhibitory effects against SARS-CoV2 protease, with some compounds achieving over 80% inhibition compared to standard antiviral agents . This positions the compound as a potential candidate for developing treatments against viral infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Modulation of Signaling Pathways : It may interfere with various signaling cascades that are crucial for tumor growth and survival.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line/Pathogen | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.39 ± 0.06 µM | |
| Anticancer | A549 | 26 µM | |
| Antiviral | SARS-CoV2 Protease | >80% inhibition | |
| Anticancer | NCI-H460 | 32 µM |
Case Studies
Several case studies have explored the efficacy of this compound derivatives:
- Study on MCF7 Cells : A derivative was tested for its cytotoxic effects on MCF7 cells, showing significant apoptosis induction at low concentrations.
- SARS-CoV2 Inhibition : Compounds derived from this structure were evaluated for their ability to inhibit SARS-CoV2 protease, demonstrating potential as antiviral agents with minimal cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
